N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide is a complex organic compound that features a benzothiophene moiety, a pyridine ring, and a sulfonamide group
Mechanism of Action
Target of Action
The primary target of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its targets, the 5-HT1A serotonin receptors, through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The compound displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
The compound’s interaction with the 5-HT1A serotonin receptors affects the serotoninergic pathways . These pathways are implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its binding affinity to the 5-ht1a serotonin receptors .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A serotonin receptors . By binding to these receptors, the compound can potentially influence a variety of physiological functions and potentially alleviate symptoms of certain psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Intermediate: The benzothiophene core can be synthesized via cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.
Alkylation: The benzothiophene intermediate is then alkylated using 1-bromo-2-propanol in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The alkylated benzothiophene is reacted with pyridine-3-sulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The unique electronic properties of the benzothiophene and pyridine rings make this compound a candidate for use in organic semiconductors or photovoltaic materials.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-benzothiophen-3-yl)ethyl]pyridine-3-sulfonamide
- N-[1-(1-benzothiophen-3-yl)methyl]pyridine-3-sulfonamide
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-4-sulfonamide
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyridine ring and the propan-2-yl linkage to the benzothiophene moiety. This specific structure may confer unique binding properties and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-12(18-22(19,20)14-5-4-8-17-10-14)9-13-11-21-16-7-3-2-6-15(13)16/h2-8,10-12,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJYSFWLNFKQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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